Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate

Übersicht

Beschreibung

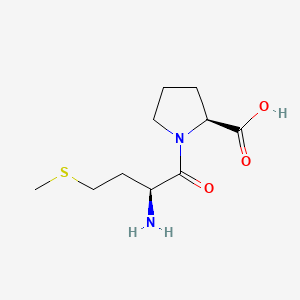

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate, also known as ethyl 2-(benzyloxycarbonylamino)-2-cyanoacetate or simply Boc-L-phenylalanine ethyl ester, is a chemical compound commonly used in organic chemistry research. This compound is a derivative of L-phenylalanine, an essential amino acid that is commonly found in proteins. Boc-L-phenylalanine ethyl ester has a wide range of applications in scientific research, including its use as a building block for the synthesis of peptides and other organic molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Aminothiophene Derivatives

The compound is used in the synthesis of 2-aminothiophene derivatives under ultrasonic aqueous conditions, showcasing its utility in creating compounds that could have applications in materials science or as intermediates for further chemical synthesis. This process is highlighted by its efficiency and simplicity, yielding products through spontaneous precipitation in reaction mixtures (Mojtahedi et al., 2010).

Cyclization to Octahydrophenanthrene Derivatives

It has been utilized in cyclization reactions to afford octahydrophenanthrene derivatives, compounds of interest in the development of new pharmaceuticals or materials due to their unique structural properties. This example illustrates the compound's role in advancing synthetic methodologies for complex structures (Wilamowski et al., 1995).

Formation of Azo Dyes

This compound plays a crucial role in the synthesis of azo dyes, specifically in creating phenylazopyrimidone dyes. These dyes have applications in coloring materials and studying the effect of substituent groups on dye absorption properties. The versatility in dye synthesis underscores its importance in material science and applied chemistry (Karcı & Demirçalı, 2006).

Antitumor Antibiotic Synthesis

In pharmaceutical research, it contributes to the synthesis of the antitumor antibiotic streptonigrin. This demonstrates its potential in drug development, particularly in creating complex molecules with significant biological activities. The synthesis of streptonigrin's C-D ring portion exemplifies the compound's utility in crafting molecules of therapeutic interest (Liao et al., 1976).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere and under -20°c for optimal stability .

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDPLMKKSXSSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433160 | |

| Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate | |

CAS RN |

3878-13-5 | |

| Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)

![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)